molecular formula C20H25N7O2 B529285 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Cat. No. B529285
M. Wt: 395.5 g/mol
InChI Key: JHBURLBWOXZZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1000163A is a potent inhibitor of AKT kinase.

Scientific Research Applications

Synthesis and Optimization

  • The compound is used in the synthesis of various heterocyclic derivatives, such as 1,2,5-oxadiazol-3-amines and pyridin-2-yl derivatives. These processes involve reactions with different nucleophiles and the formation of complex structures like benzo[4,5]imidazo[1,2-c][1,2,5]oxadiazolo[3,4-e]pyrimidine (Sergievskii, Krasnoshek, Mel’nikova, & Tselinskii, 2002).

Protein Kinase Inhibition

  • The compound is key in the development of inhibitors for various protein kinases. It has shown promise in inhibiting mitogen and stress-activated protein kinase-1 (MSK-1), with optimization studies focusing on its efficacy and selectivity (Bamford et al., 2005).

Anticancer and Arthritis Treatment

  • Research indicates that imidazo[4,5-c]pyridine analogs, containing a 4-amino-1,2,5-oxadiazole substituent like our compound, have potential in treating cancer and arthritis. These compounds are notable for their antagonist activity against Akt (PKB) kinase (Lippa, 2007).

Antimicrobial Activities

  • Derivatives of 1,2,5-oxadiazole, including those structurally related to the compound , have been synthesized and screened for their antimicrobial properties. This includes the synthesis of triazoles and their evaluation for antimicrobial efficacy (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Anticoagulant Potential

  • Some derivatives of the compound show potential as anticoagulant agents. Research in this area has focused on synthesizing and evaluating various derivatives for their ability to influence blood clotting mechanisms (Yang, Su, Ren, & Chen, 2015).

Vasodilatory and Anti-inflammatory Activities

  • Aminofurazan-based inhibitors, which include derivatives of the compound, have been studied for their vasodilatory and anti-inflammatory activities. These compounds have shown effectiveness in inhibiting ROCK enzymatic activity, thereby impacting blood pressure and inflammation (Doe et al., 2007).

properties

Product Name

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C20H25N7O2/c1-4-27-15-11-13(12-26-9-5-6-10-26)22-14(7-8-20(2,3)28)16(15)23-19(27)17-18(21)25-29-24-17/h11,28H,4-6,9-10,12H2,1-3H3,(H2,21,25)

InChI Key

JHBURLBWOXZZGX-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=C2)CN3CCCC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Canonical SMILES

CCN1C2=C(C(=NC(=C2)CN3CCCC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-1000163A;  GSK 1000163A;  GSK1000163A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 3
Reactant of Route 3
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 4
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 5
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

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